molecular formula C17H17N3O5S B11684651 2-{[(2-Nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2-Nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11684651
M. Wt: 375.4 g/mol
InChI Key: MNELZAWJKMPZNV-UHFFFAOYSA-N
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Description

The compound features a (2-nitrophenoxy)acetyl group attached to the amino substituent at position 2 of the tetrahydrobenzothiophene ring.

Properties

Molecular Formula

C17H17N3O5S

Molecular Weight

375.4 g/mol

IUPAC Name

2-[[2-(2-nitrophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C17H17N3O5S/c18-16(22)15-10-5-1-4-8-13(10)26-17(15)19-14(21)9-25-12-7-3-2-6-11(12)20(23)24/h2-3,6-7H,1,4-5,8-9H2,(H2,18,22)(H,19,21)

InChI Key

MNELZAWJKMPZNV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-])C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-nitrophenol with chloroacetyl chloride to form 2-nitrophenoxyacetyl chloride. This intermediate is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the presence of a base to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound exhibits significant biological activities that make it a candidate for therapeutic applications:

  • Anticancer Activity : Recent studies have indicated that similar compounds in the benzothiophene class demonstrate anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines, suggesting that 2-{[(2-Nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may also possess similar properties .
  • Enzyme Inhibition : Compounds related to this structure have been studied for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways and neurodegenerative diseases, indicating potential for diabetes and Alzheimer's disease treatment .
  • Anti-inflammatory Properties : The compound's structural features suggest it may act as a selective inhibitor of lipoxygenase pathways involved in inflammatory responses. In silico studies have shown promising binding affinities to these targets .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process includes:

  • Formation of the benzothiophene core.
  • Introduction of the nitrophenoxyacetyl group via acylation reactions.
  • Final amide formation through coupling reactions with amino compounds.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies on related compounds have demonstrated significant growth inhibition in various cancer cell lines (e.g., SNB-19 and OVCAR-8). Such findings suggest that the target compound may exhibit similar or enhanced activity against specific cancers .
  • Enzyme Inhibition Studies : Research has shown that derivatives with similar structures can effectively inhibit α-glucosidase and acetylcholinesterase. The inhibition constants (IC50 values) obtained from these studies provide insights into the potency of these compounds as potential drug candidates for managing diabetes and Alzheimer's disease .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of the compound to various biological targets. These studies indicate a strong interaction with key residues in target enzymes, supporting its potential therapeutic use .

Mechanism of Action

The exact mechanism of action for 2-{[(2-Nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key structural, synthetic, and pharmacological differences between the target compound and its analogs:

Compound Substituent on Amino Group Synthesis Yield Pharmacological Activity Purity Molecular Weight (g/mol) Key Analytical Methods Reference
Target Compound : 2-{[(2-Nitrophenoxy)acetyl]amino}-... 2-Nitrophenoxyacetyl Not reported Presumed cytostatic (analog-based) Not given ~390* Likely HPLC, NMR (analog-based)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-... (6o) Ethoxy-4-hydroxyphenyl 22% Undisclosed Not given 390.1370 (HRMS) HRMS-ESI, NMR
N-Benzyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-... (10) 4-Methyl-1-piperazinylacetyl Not reported Undisclosed >95% 412.2 (LC/MS) LC/MS, NMR
N-Phenyl-2-{[(2-pyrimidinylsulfanyl)acetyl]amino}-... Pyrimidinylsulfanylacetyl Not reported Undisclosed Not given Not provided Not specified
2-{[(2,6-Dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydro-3-thienyl)-... 2,6-Dimethylphenoxyacetyl Not reported Undisclosed Not given Not provided Not specified
2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2-Fluorophenyl (direct substitution) Not reported Anti-tyrosinase activity Not given Not provided X-ray diffraction, NMR

*Calculated molecular weight based on formula (C₁₇H₁₈N₄O₅S).

Key Observations:

This contrasts with 4-methyl-1-piperazinyl (electron-donating, ) and 2-fluorophenyl (moderate electron-withdrawing, ) substituents . Pyrimidinylsulfanyl () and 2,6-dimethylphenoxy () groups add steric bulk, which may influence solubility and membrane permeability .

Synthetic Accessibility: The Petasis reaction () and cyclocondensation () are common synthetic routes for related compounds. The target compound’s synthesis likely involves acylation of the parent 2-amino-benzothiophene-3-carboxamide, analogous to methods in and .

Pharmacological Implications :

  • Azomethine derivatives of the parent scaffold () exhibit cytostatic activity, suggesting the nitro-substituted target compound may share similar mechanisms .
  • Anti-tyrosinase activity in fluorophenyl analogs () highlights the scaffold’s versatility, though nitro-substituted derivatives may prioritize different targets .

Analytical Characterization :

  • HPLC () and HRMS () are standard for purity and structural validation. The target compound’s nitro group may necessitate UV-Vis spectroscopy for quantification due to strong absorbance .

Biological Activity

Overview

The compound 2-{[(2-Nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule with significant potential in biological applications. Its structure combines a benzothiophene core with a nitrophenoxy group and an acetylamino moiety, which may contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H17N3O5S
  • Molecular Weight : 373.4 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitrophenoxy group is believed to play a critical role in modulating protein interactions and influencing various biochemical pathways.

Key Mechanisms Include :

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, impacting cell proliferation and survival.
  • Receptor Binding : The benzothiophene core can bind to various receptors, potentially leading to altered signaling pathways that affect cellular responses.

Anticancer Properties

Research has indicated that derivatives of benzothiophene compounds exhibit anticancer activities. Studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study : A study involving related benzothiophene derivatives demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HT-29), with IC50 values in the low micromolar range.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored. It may inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB pathways.

Research Findings : In vitro studies have shown that similar compounds can significantly reduce TNF-alpha and IL-6 levels in activated macrophages.

Data Table: Summary of Biological Activities

Activity TypeRelated StudiesObserved Effects
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatory Reduced cytokine levels
Enzyme Inhibition Inhibited key metabolic enzymes

Synthetic Routes and Research Applications

The synthesis of this compound typically involves multiple steps including nitration and acylation reactions. This compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents.

Industrial Production Methods

Industrial synthesis may employ continuous flow techniques to enhance yield and purity. These methods are crucial for scaling up production for research and therapeutic applications.

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